molecular formula C9H13N3OS B2760440 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide CAS No. 1394042-01-3

5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide

Cat. No.: B2760440
CAS No.: 1394042-01-3
M. Wt: 211.28
InChI Key: XGUZZAWFNLPRDG-UHFFFAOYSA-N
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Description

5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide (CID 71756130) is a pyridazine derivative with the molecular formula C₉H₁₃N₃OS and a molecular weight of 211.28 g/mol. Its structure features a dihydropyridazine core substituted with ethyl groups at positions 5 and 6, a ketone at position 3, and a carbothioamide group at position 2. The SMILES notation is CCC1=C(C(=O)NN=C1CC)C(=S)N, and its InChIKey is XGUZZAWFNLPRDG-UHFFFAOYSA-N .

Key physicochemical properties include predicted collision cross-section (CCS) values for various adducts (Table 1). For example, the [M+H]⁺ adduct has a CCS of 147.0 Ų, while [M+Na]⁺ shows 158.0 Ų . No literature or patent data are currently available for this compound, limiting insights into its biological or industrial applications.

Properties

IUPAC Name

3,4-diethyl-6-oxo-1H-pyridazine-5-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-3-5-6(4-2)11-12-9(13)7(5)8(10)14/h3-4H2,1-2H3,(H2,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUZZAWFNLPRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NN=C1CC)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394042-01-3
Record name 5,6-diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the intermediate 3-oxo-2,3-dihydropyridazine. This intermediate is then reacted with carbon disulfide and an alkylating agent to introduce the carbothioamide group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cytotoxicity and Anticancer Activity

The anticancer potential of pyridazine derivatives has been a focus of research. Compounds with similar structures have been assessed for their cytotoxic effects on cancer cell lines. In studies involving molecular hybrids containing pyridazine rings, notable cytotoxicity was observed against colon and breast cancer cell lines . These findings suggest that 5,6-diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide may also possess similar anticancer properties warranting further investigation.

Potential Applications

Given its structural features and preliminary biological activity data from related compounds, 5,6-diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide could have applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer agents.
  • Chemical Biology : As a tool for studying biological pathways or mechanisms involving thioamides or pyridazines.
  • Agricultural Chemistry : Potential use as a pesticide or herbicide due to its biological activity.

Case Studies and Research Findings

While direct case studies specifically on 5,6-diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide are scarce, insights can be drawn from related research:

CompoundBiological ActivityReference
3-substituted pyridazinesAntimicrobial against Gram-positive bacteria
Pyridazine derivativesCytotoxic against cancer cell lines (HCT116, MCF7)

Mechanism of Action

The mechanism of action of 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Predicted Collision Cross-Section (CCS) Values

Adduct m/z CCS (Ų)
[M+H]⁺ 212.08521 147.0
[M+Na]⁺ 234.06715 158.0
[M+NH₄]⁺ 229.11175 153.5
[M-H]⁻ 210.07065 147.3

Comparison with Structurally Similar Compounds

5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid (CAS 1384427-72-8)

This compound replaces the carbothioamide group with a carboxylic acid, resulting in the molecular formula C₉H₁₂N₂O₃ and a molecular weight of 196.20 g/mol .

Property Carbothioamide (CID 71756130) Carboxylic Acid (CAS 1384427-72-8)
Molecular Formula C₉H₁₃N₃OS C₉H₁₂N₂O₃
Functional Group Carbothioamide (-C(=S)NH₂) Carboxylic Acid (-COOH)
Molecular Weight (g/mol) 211.28 196.20
Commercial Availability Not listed Available (50 mg: €674; 500 mg: €1,877)

Key Differences :

  • The carboxylic acid derivative is more polar, likely affecting solubility and pharmacokinetic properties.

4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives

Compounds like N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67, J. Med. Chem. 2007) share a ketone and carboxamide motif but differ in core structure (quinoline vs. pyridazine) and substituents .

Property 5,6-Diethyl Pyridazine Carbothioamide Quinoline Carboxamide (Compound 67)
Core Structure Pyridazine Quinoline/Naphthyridine
Substituents 5,6-Diethyl 1-Pentyl, 3,5-Dimethyladamantyl
Molecular Weight 211.28 g/mol 421.59 g/mol (C₂₆H₃₅N₃O₂)
Biological Data Not reported LC-MS m/z 422 (MH⁺)

Key Differences :

  • Bulky substituents like adamantyl may improve metabolic stability or target binding affinity compared to the smaller ethyl groups in the pyridazine derivative.

Research Implications and Limitations

  • Structural Flexibility : The pyridazine core allows modular substitutions, but the lack of biological data for 5,6-diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide limits direct comparisons with pharmacologically active analogs like Compound 67 .
  • Synthetic Challenges : Carbothioamide synthesis may require specialized reagents (e.g., Lawesson’s reagent), whereas carboxylic acid derivatives are more straightforward to functionalize .

Biological Activity

5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's various biological activities, including its antimicrobial, anti-inflammatory, and anticancer properties. The findings are supported by data tables and relevant case studies.

  • Molecular Formula : C9H12N2OS
  • Molar Mass : 196.27 g/mol
  • CAS Number : 1384427-72-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5,6-Diethyl-3-oxo-2,3-dihydropyridazine derivatives. The compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess the effectiveness of the compound.

Compound Bacterial Strain MIC (µg/mL) MBC (µg/mL)
5,6-Diethyl-3-oxo...Staphylococcus aureus4.08.0
5,6-Diethyl-3-oxo...Escherichia coli8.016.0

These results indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

The anti-inflammatory potential of 5,6-Diethyl-3-oxo-2,3-dihydropyridazine derivatives has been evaluated in vitro using various assays. The compound exhibited a dose-dependent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Concentration (µM) NO Production (% Inhibition)
1025%
2550%
5075%

The data suggest that higher concentrations lead to increased inhibition of inflammatory mediators.

Anticancer Activity

The anticancer properties of this compound have been investigated in several cancer cell lines. Notably, it demonstrated cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values indicating significant potential for further development as an anticancer agent.

Cell Line IC50 (µM)
MCF-720.5
MDA-MB-23115.2

Additionally, combination studies with doxorubicin revealed a synergistic effect, enhancing the overall cytotoxicity against these cancer cells.

Study on Antimicrobial Efficacy

In a study published in ACS Omega, five pyrazole derivatives, including variations of carbothioamide compounds, were tested for their antimicrobial activity. The results indicated that certain derivatives exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics .

Study on Anticancer Properties

A recent investigation into the anticancer effects of dihydropyridazine derivatives found that compounds similar to 5,6-Diethyl-3-oxo exhibited promising results in inhibiting tumor growth in vivo models . These findings underscore the potential application of these compounds in cancer therapy.

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